N,N-Dimethyl-4-vinylaniline

Übersicht

Beschreibung

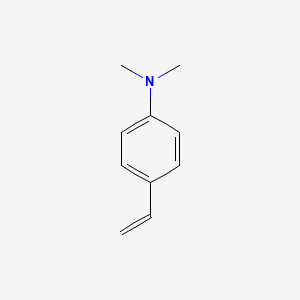

N,N-Dimethyl-4-vinylaniline: is an organic compound with the molecular formula C10H13N . It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a vinyl group is attached to the para position of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Alkylation of 4-vinylaniline: One common method involves the alkylation of 4-vinylaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures.

Reductive Amination: Another method involves the reductive amination of 4-vinylbenzaldehyde with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of N,N-Dimethyl-4-vinylaniline often involves the continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N,N-Dimethyl-4-vinylaniline can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form N,N-dimethyl-4-ethylamine.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed:

Oxidation: this compound N-oxide.

Reduction: N,N-Dimethyl-4-ethylamine.

Substitution: N,N-Dimethyl-4-nitroaniline, N,N-Dimethyl-4-sulfonylaniline, and N,N-Dimethyl-4-halogenaniline.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

DMVA serves as a crucial monomer in the synthesis of various polymers and copolymers. Its ability to undergo polymerization reactions allows for the development of materials with tailored properties.

Biological Applications

In biological research, DMVA is utilized to study enzyme interactions and as a substrate in biochemical assays. Its structure allows it to interact with various biological molecules, providing insights into enzyme mechanisms.

| Biological Application | Details |

|---|---|

| Enzyme Interaction Studies | Serves as a substrate for studying enzyme kinetics and mechanisms. |

| Biochemical Assays | Used in assays to measure enzyme activity or inhibition. |

Medicinal Chemistry

DMVA is an intermediate in synthesizing pharmaceuticals and bioactive compounds. Its derivatives can exhibit significant biological activity, making it essential for drug development.

Industrial Applications

In industry, DMVA is used in producing dyes, pigments, and specialty chemicals. Its reactivity allows for the formulation of diverse products.

Synthesis of Amorphous GaN Nanoparticles

In a study focused on nanotechnology, DMVA was incorporated into a polystyrene copolymer used to synthesize amorphous gallium nitride (GaN) nanoparticles. The presence of DMVA facilitated the formation of nanoparticles with controlled size and dispersion within the polymer matrix, demonstrating its utility in advanced material science applications.

Antibacterial Efficacy

Research has shown that derivatives of DMVA exhibit antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Comparative studies indicated that specific derivatives can be effective at low concentrations, highlighting their potential as therapeutic agents while also assessing cytotoxicity against mammalian cell lines .

Wirkmechanismus

The mechanism by which N,N-Dimethyl-4-vinylaniline exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile in various reactions. In biological systems, it can interact with enzymes and other proteins, affecting their activity. The vinyl group allows for polymerization reactions, making it useful in the production of polymers.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylaniline: Lacks the vinyl group, making it less reactive in polymerization reactions.

4-Vinylaniline: Lacks the dimethyl groups on the nitrogen, affecting its nucleophilicity and reactivity.

N,N-Dimethyl-4-ethylaniline: Has an ethyl group instead of a vinyl group, affecting its reactivity in polymerization and other reactions.

Uniqueness: N,N-Dimethyl-4-vinylaniline is unique due to the presence of both the dimethylamino group and the vinyl group, which confer distinct reactivity patterns and make it versatile in various chemical reactions and applications.

Biologische Aktivität

N-Ethyldicyclohexylamine (EDCHA) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.

Chemical Structure

N-Ethyldicyclohexylamine is classified as a secondary amine with the following chemical structure:

It features two cyclohexyl groups and an ethyl substituent, contributing to its lipophilicity and interaction with biological membranes.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of EDCHA and its derivatives. A significant investigation involved the synthesis of various derivatives and their evaluation against both Gram-positive and Gram-negative bacteria. The findings indicated that:

- Macrocyclic compounds derived from EDCHA exhibited higher antibacterial activity compared to their monomeric counterparts.

- Conformational analysis showed that compounds in the cone and partial cone conformations had superior antibacterial effects over those in the 1,3-alternate form .

- The presence of terminal fragments such as -NHCH₂CH₂N(CH₃)₂ was linked to enhanced antibacterial activity, while additional hydroxyl groups reduced efficacy .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies revealed critical insights into how modifications to the EDCHA structure influenced its biological activity. Key observations include:

| Modification Type | Effect on Activity |

|---|---|

| Macrocyclic vs. Monomeric | Macrocyclic forms showed higher activity |

| Conformation | Cone and partial cone conformations were more effective |

| Terminal Groups | -NHCH₂CH₂N(CH₃)₂ increased activity; hydroxyl groups decreased it |

These findings are essential for guiding future synthetic efforts aimed at developing more potent antibacterial agents based on EDCHA.

The mechanism underlying the antibacterial activity of EDCHA derivatives has been explored using model negatively charged vesicles. The addition of these compounds resulted in significant changes in vesicle size and zeta potential, indicating a disruption of bacterial membrane integrity . This suggests that EDCHA acts primarily through membrane interaction, leading to cell lysis.

Case Studies

- Antibacterial Efficacy Against Specific Strains : In a comparative study, EDCHA derivatives were tested against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results demonstrated that certain derivatives exhibited bactericidal effects at low concentrations, highlighting their potential as therapeutic agents .

- Cytotoxicity Assessment : Alongside antibacterial tests, cytotoxicity assays were performed on mammalian cell lines to evaluate the safety profile of EDCHA derivatives. The results indicated that while some compounds were effective against bacteria, they also exhibited varying degrees of cytotoxicity, necessitating further optimization for therapeutic use .

Eigenschaften

IUPAC Name |

4-ethenyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWAOUOHRMHSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-45-6 | |

| Record name | Benzenamine, 4-ethenyl-N,N-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30174329 | |

| Record name | p-(Dimethylamino)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-80-7 | |

| Record name | 4-Ethenyl-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Dimethylamino)styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dimethylaminostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Dimethylamino)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethenyl-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethyl-4-vinylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23V9HW8HJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N,N-Dimethyl-4-vinylaniline in the synthesis of amorphous GaN nanoparticles?

A: In the study by [], this compound is a key component of the polymer matrix used to synthesize amorphous GaN nanoparticles. Specifically, it is part of a polystyrene–poly(this compound) copolymer. Cyclotrigallazane, the precursor to GaN, is incorporated into this copolymer. Upon thermal decomposition of cyclotrigallazane, amorphous GaN nanoparticles form in situ within the polymer matrix []. The resulting composite material consists of well-dispersed amorphous GaN nanoparticles with an average diameter of approximately 40 nm []. While the exact mechanism of interaction is not fully elaborated upon in this study, the presence of the copolymer seems crucial for both the formation and size control of the nanoparticles.

Q2: What is known about the structure and properties of this compound?

A2: this compound is an organic compound with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. It is characterized by a vinyl group (-CH=CH2) attached to the para position of an N,N-dimethylaniline moiety. This structure suggests it can readily undergo polymerization, which is exploited in the formation of the polystyrene copolymer used in the study.

Q3: Are there alternative methods for synthesizing GaN nanoparticles, and how do they compare to the method using this compound?

A: Yes, various methods exist for synthesizing GaN nanoparticles, including chemical vapor deposition, molecular beam epitaxy, and sol-gel methods. The advantage of the method described in [] lies in its relative simplicity and the ability to control the size and dispersion of the GaN nanoparticles within the polymer matrix. This in situ synthesis within a polymer host offers potential for developing new composite materials with tailored optical properties, as demonstrated by the blue luminescence observed from the amorphous GaN nanoparticles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.